Phosphonic acid, [2-(dibutylamino)-2-oxoethyl]-, dibutyl ester
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Overview
Description
Phosphonic acid, [2-(dibutylamino)-2-oxoethyl]-, dibutyl ester is an organophosphorus compound with the molecular formula C12H27O3P. This compound is also known as dibutyl butanephosphonate and is characterized by the presence of a phosphonic acid ester group. It is used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, [2-(dibutylamino)-2-oxoethyl]-, dibutyl ester can be synthesized through several methods. One common method involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester . For example, the reaction of trimethylphosphite with methyl iodide yields dimethyl methylphosphonate .
Industrial Production Methods
Industrial production of phosphonic acid esters often involves large-scale reactions under controlled conditions. The Michaelis-Arbuzov reaction is typically carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions . The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [2-(dibutylamino)-2-oxoethyl]-, dibutyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form phosphonic acid derivatives.
Hydrolysis: The ester can be hydrolyzed to yield the corresponding phosphonic acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular iodine.
Substitution: Substitution reactions often require catalysts such as palladium or other transition metals.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Hydrolysis: Phosphonic acid.
Substitution: Various substituted phosphonic acid esters depending on the reagents used.
Scientific Research Applications
Phosphonic acid, [2-(dibutylamino)-2-oxoethyl]-, dibutyl ester has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of phosphonic acid, [2-(dibutylamino)-2-oxoethyl]-, dibutyl ester involves its interaction with molecular targets through its phosphonic acid ester group. This group can form strong bonds with metal ions and other electrophilic centers, making it a valuable ligand in coordination chemistry . The compound’s ability to mimic phosphate groups also allows it to interact with biological molecules, potentially inhibiting enzymes or other proteins .
Comparison with Similar Compounds
Similar Compounds
Dibutyl butanephosphonate: Similar in structure but with different alkyl groups.
Dimethyl methylphosphonate: A simpler phosphonate ester with methyl groups instead of butyl groups.
Bisphosphonates: Compounds with two phosphonic acid groups, used in medicine for treating osteoporosis.
Uniqueness
Phosphonic acid, [2-(dibutylamino)-2-oxoethyl]-, dibutyl ester is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its ability to form strong bonds with metal ions and mimic phosphate groups makes it particularly valuable in both industrial and research applications .
Properties
CAS No. |
66258-30-8 |
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Molecular Formula |
C18H38NO4P |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
N,N-dibutyl-2-dibutoxyphosphorylacetamide |
InChI |
InChI=1S/C18H38NO4P/c1-5-9-13-19(14-10-6-2)18(20)17-24(21,22-15-11-7-3)23-16-12-8-4/h5-17H2,1-4H3 |
InChI Key |
REKHTDRBOQSOAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)CP(=O)(OCCCC)OCCCC |
Origin of Product |
United States |
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